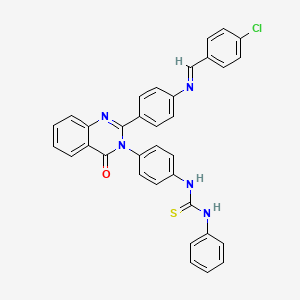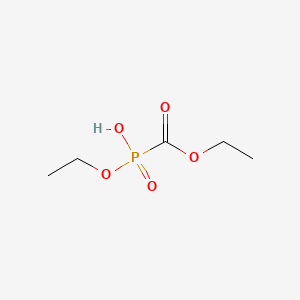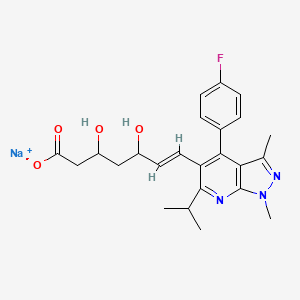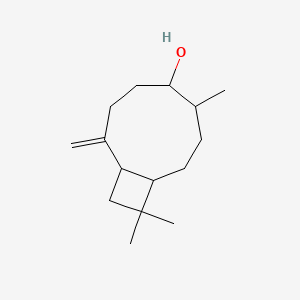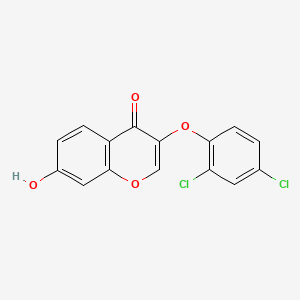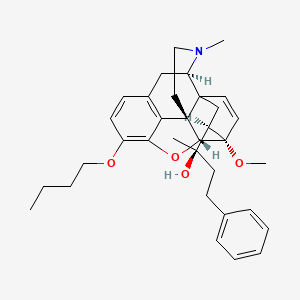
3,5-Dicyano-4-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicyano-4-methylthiophene is a heterocyclic compound with the molecular formula C7H4N2S. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. The presence of cyano groups at the 3 and 5 positions and a methyl group at the 4 position makes this compound unique and interesting for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicyano-4-methylthiophene can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-methylthiophene with cyanide sources under specific conditions. Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dicyano-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
3,5-Dicyano-4-methylthiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dicyano-4-methylthiophene involves its interaction with various molecular targets and pathways. The cyano groups and the thiophene ring play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an electron donor or acceptor, influencing various biochemical pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
3,4-Dicyanothiophene: Similar structure but with cyano groups at the 3 and 4 positions.
4-Methylthiophene: Contains a methyl group at the 4 position but lacks cyano groups.
Uniqueness
3,5-Dicyano-4-methylthiophene is unique due to the specific positioning of the cyano and methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
174148-80-2 |
|---|---|
Fórmula molecular |
C7H4N2S |
Peso molecular |
148.19 g/mol |
Nombre IUPAC |
3-methylthiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C7H4N2S/c1-5-6(2-8)4-10-7(5)3-9/h4H,1H3 |
Clave InChI |
KRORPKUMLVYTBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


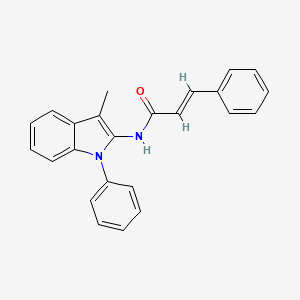
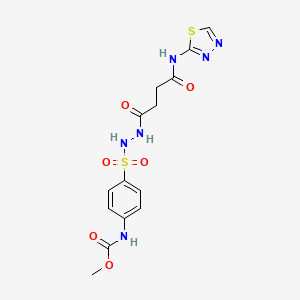

![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)


